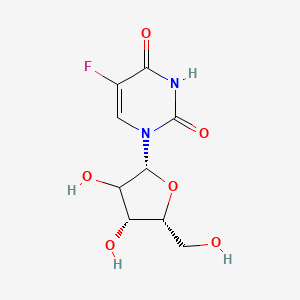
1-(b-D-Xylofuranosyl)-5-fluorouracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(b-D-Xylofuranosyl)-5-fluorouracil is a nucleoside analog, specifically a derivative of uracil. It is known for its potential antiviral and anticancer properties. This compound is structurally characterized by the presence of a fluorine atom at the 5-position of the uracil ring and a b-D-xylofuranosyl sugar moiety attached to the nitrogen atom at the 1-position of the uracil ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(b-D-Xylofuranosyl)-5-fluorouracil typically involves the glycosylation of 5-fluorouracil with a protected xylofuranose derivative. The reaction is often catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions. The reaction mixture is then subjected to deprotection steps to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The final product is purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-(b-D-Xylofuranosyl)-5-fluorouracil undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding uracil derivatives or reduction to modify the sugar moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various 5-substituted uracil derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the nucleoside analog, which may have different biological activities.
科学研究应用
1-(b-D-Xylofuranosyl)-5-fluorouracil has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antiviral and anticancer properties. It has shown efficacy in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
The mechanism of action of 1-(b-D-Xylofuranosyl)-5-fluorouracil involves its incorporation into nucleic acids. Once inside the cell, it is phosphorylated to its active triphosphate form. This active form can be incorporated into DNA or RNA, leading to chain termination or faulty transcription. The presence of the fluorine atom at the 5-position enhances its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition results in the depletion of thymidine triphosphate (TTP), leading to DNA damage and cell death.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that lacks the sugar moiety present in 1-(b-D-Xylofuranosyl)-5-fluorouracil.
1-(b-D-Xylofuranosyl)uracil: Similar to this compound but without the fluorine atom at the 5-position.
1-(b-D-Arabinofuranosyl)uracil: Another nucleoside analog with a different sugar moiety.
Uniqueness
This compound is unique due to the combination of the fluorine atom at the 5-position and the b-D-xylofuranosyl sugar moiety. This structural uniqueness contributes to its distinct biological activities and its potential as a therapeutic agent.
属性
分子式 |
C9H11FN2O6 |
|---|---|
分子量 |
262.19 g/mol |
IUPAC 名称 |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5+,6?,8-/m1/s1 |
InChI 键 |
FHIDNBAQOFJWCA-CAXIXURWSA-N |
手性 SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)F |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















